

Validating the Structure of 4-Bromo-5-methylpicolinic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *4-Bromo-5-methylpicolinic acid*

Cat. No.: *B592005*

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For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical research. This guide provides a comparative overview of key analytical techniques for the structural elucidation of **4-Bromo-5-methylpicolinic acid** and its derivatives. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support robust structural validation.

Spectroscopic and Crystallographic Analysis

The structural confirmation of **4-Bromo-5-methylpicolinic acid** derivatives relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, while Mass Spectrometry (MS) determines the molecular weight and elemental composition. For an unambiguous determination of the three-dimensional structure, Single-Crystal X-ray Diffraction is the gold standard.

Table 1: Comparative Spectroscopic Data for 4-Bromo-5-methylpicolinic Acid

Technique	Parameter	Expected Value	Interpretation
¹ H NMR	Chemical Shift (δ)	~ 8.5 ppm (s, 1H), ~ 8.0 ppm (s, 1H), ~ 2.4 ppm (s, 3H)	Signals correspond to the two aromatic protons on the pyridine ring and the methyl group protons.
Coupling Constant (J)	N/A (singlets expected)	The substitution pattern may result in no adjacent protons for coupling.	
¹³ C NMR	Chemical Shift (δ)	~ 165 ppm, ~ 150 ppm, ~ 145 ppm, ~ 140 ppm, ~ 125 ppm, ~ 120 ppm, ~ 20 ppm	Signals correspond to the carboxylic acid carbon, the five carbons of the pyridine ring, and the methyl carbon.
Mass Spec.	Molecular Ion (m/z)	[M] ⁺ at ~ 215 , [M+2] ⁺ at ~ 217	The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. ^[1]
High-Resolution MS	<chem>C7H6BrNO2</chem>	Provides the exact elemental composition.	

Table 2: Representative Crystallographic Data for a Brominated Picolinic Acid Derivative (3-Bromopicolinic Acid)[2][3]

Parameter	Value	Significance
Crystal System	Orthorhombic	Describes the basic shape of the unit cell.
Space Group	Pna2 ₁	Defines the symmetry elements within the unit cell.
a (Å)	14.3975(12)	Unit cell dimension.
b (Å)	7.5773(7)	Unit cell dimension.
c (Å)	12.2500(10)	Unit cell dimension.
V (Å ³)	1336.4(2)	Volume of the unit cell.
Z	8	Number of molecules per unit cell.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.^{[2][3]} For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.^[2] Ensure the sample is fully dissolved; filter if any particulate matter is present.^[2]
- Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
- Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

- Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument Setup: The analysis is typically performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a standard of known mass.
- Data Acquisition: The sample solution is introduced into the mass spectrometer. Data is acquired in positive or negative ion mode over a relevant mass range. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. For compounds containing bromine, a characteristic isotopic pattern with M^+ and $M+2$ peaks of nearly equal intensity will be observed.^[1] The fragmentation pattern can provide additional structural information.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.

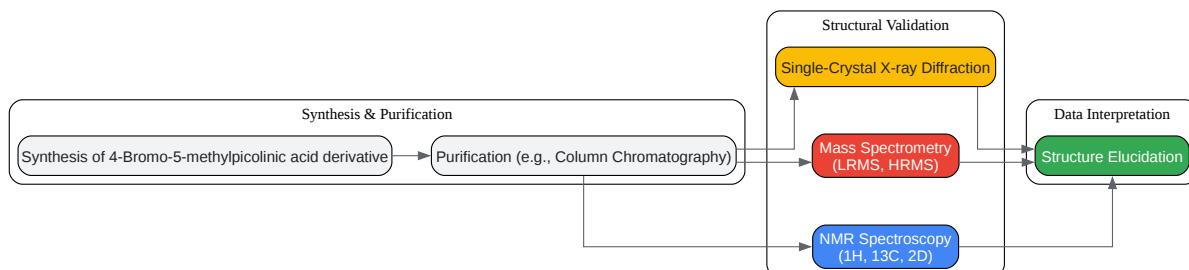
Methodology:

- Crystallization: High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution.^{[4][5]}

- Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice as it is rotated, and the diffraction pattern is recorded by a detector.[6]
- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles.[7]

Visualizing Workflows and Pathways

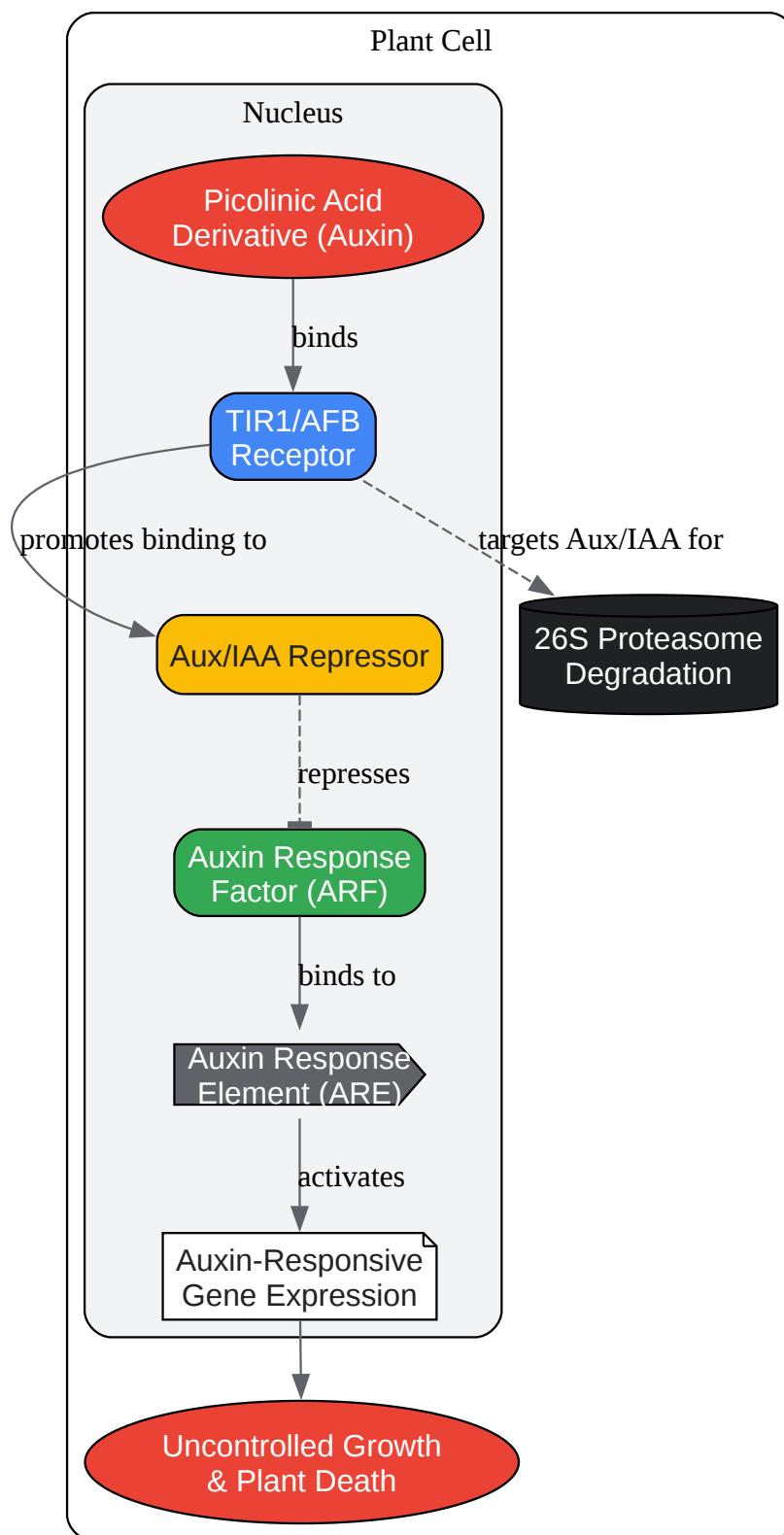
To further clarify the processes and context for the analysis of **4-Bromo-5-methylpicolinic acid** derivatives, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis and structural validation of picolinic acid derivatives.

Many picolinic acid derivatives exhibit herbicidal activity by acting as synthetic auxins. The diagram below illustrates the canonical auxin signaling pathway that these compounds often modulate.



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Caption: Simplified auxin signaling pathway modulated by picolinic acid herbicides.

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